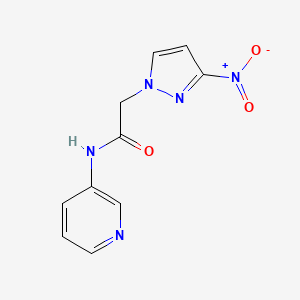
N-(2-ethoxyphenyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(2-ethoxyphenyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the family of quinolinecarboxamide derivatives. It is commonly known as EPMQ, and it has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of EPMQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. EPMQ has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
EPMQ has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. In addition, EPMQ has been found to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EPMQ is its potent antitumor activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. It is also relatively easy to synthesize and can be obtained in large quantities for laboratory experiments. However, one of the limitations of EPMQ is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for the study of EPMQ. One area of research could focus on the development of new analogs of EPMQ with improved solubility and bioavailability. Another area of research could investigate the potential use of EPMQ as an antimicrobial agent, particularly in the treatment of drug-resistant bacterial and fungal infections. Additionally, further studies could explore the mechanisms of action of EPMQ and its potential applications in other areas of medicine and biotechnology.
Aplicaciones Científicas De Investigación
EPMQ has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess potent antitumor activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In addition, EPMQ has also been found to exhibit significant antibacterial and antifungal activity, indicating its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-3-29-22-10-5-4-9-20(22)27-24(28)19-15-21(17-11-13-25-14-12-17)26-23-16(2)7-6-8-18(19)23/h4-15H,3H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFUZUJCPJNTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B3500260.png)
![methyl 3-{[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B3500271.png)
![6,6-dimethyl-2-(methylthio)-4-[(2-phenylethyl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B3500272.png)
![3-[(4-fluorobenzyl)thio]-5-(methylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3500279.png)
![N-benzyl-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3500282.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500290.png)


![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(2-pyridinyl)quinoline](/img/structure/B3500303.png)
![2-(3,4-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3500309.png)
![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500319.png)
![6-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3500335.png)